1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzo[d]imidazole moiety. The structure includes an allyl group at position 1 and a 2-chloro-6-fluorobenzyl substituent on the benzimidazole nitrogen. Its synthesis typically involves multi-step reactions, including condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions, followed by functionalization of the pyrrolidine ring .
Properties
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c1-2-10-25-12-14(11-20(25)27)21-24-18-8-3-4-9-19(18)26(21)13-15-16(22)6-5-7-17(15)23/h2-9,14H,1,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHSTVUPOUXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with 2-chloro-6-fluorobenzaldehyde under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The resulting product undergoes cyclization with 2-pyrrolidinone under basic or acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The chlorine and fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The presence of the allyl group and halogen atoms may enhance its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Yield and Stability : Derivatives with electron-donating groups (e.g., 2-hydroxyphenyl in 21a) exhibit higher synthetic yields (>90%) compared to halogenated variants (e.g., 21b at 94.1%), suggesting steric or electronic challenges in halogenated systems .
- Thermal Properties : Melting points correlate with molecular symmetry and intermolecular interactions. The decomposition at 356°C for Compound 18 contrasts with the stability of halogenated derivatives like 21b .
Crystallographic and Physicochemical Insights
- Crystalline Forms : Patented crystalline forms of related compounds (e.g., piperidine-based derivatives ) highlight the importance of solid-state properties in drug development. The target compound’s allyl group may reduce crystallinity compared to rigid aromatic substituents, affecting solubility and formulation .
- Synthetic Routes : The target compound likely shares synthetic pathways with analogues, such as acid-catalyzed cyclization of o-phenylenediamine derivatives , but the allylation step introduces unique regiochemical challenges .
Biological Activity
1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, an allyl group, and a benzimidazole moiety. The presence of chlorine and fluorine atoms enhances its chemical properties, making it a candidate for various biological studies.
| Property | Details |
|---|---|
| Molecular Formula | C21H19ClFN3O |
| IUPAC Name | 4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
| CAS Number | 876887-83-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known for its ability to bind to DNA and proteins, potentially inhibiting their function. The unique combination of the allyl group and halogenated benzyl group may enhance binding affinity and specificity, leading to various biological effects.
Key Mechanisms:
- Inhibition of DNA and Protein Function : The benzimidazole structure can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties, which are critical in treating infections.
Anticancer Properties
Research has indicated that derivatives of benzimidazole possess significant anticancer activity. For instance, studies have shown that certain benzimidazole derivatives exhibit potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line).
Case Study Findings:
In a study evaluating the antiproliferative activity of related benzimidazole compounds, it was found that:
- Compound 2g demonstrated an IC50 value of 16.38 μM against MDA-MB-231 cells.
- Other derivatives showed varying degrees of activity, with some exhibiting IC50 values greater than 100 μM, indicating lower efficacy.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have assessed its effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus faecalis | 8 μg/mL |
| Staphylococcus aureus | 4 μg/mL |
| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties were evaluated against Candida albicans and Aspergillus niger. The findings revealed moderate antifungal activity, with MIC values ranging from 64 to 512 μg/mL for various derivatives.
Research Applications
- Drug Development : Due to its promising biological activities, this compound is being investigated as a potential lead in drug development for cancer therapy and infectious diseases.
- Synthetic Chemistry : It serves as a valuable building block for synthesizing more complex molecules with enhanced biological activities.
- Material Science : Its unique chemical properties are being explored for applications in developing new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
